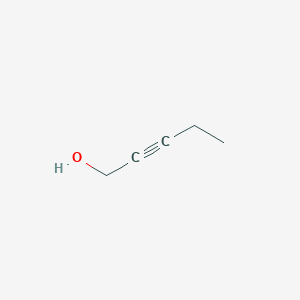

2-Pentyn-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

pent-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYSOCRPHTIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064177 | |

| Record name | 2-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6261-22-9 | |

| Record name | 2-Pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6261-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pentynol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2E2Y3AQD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and synthetic methodologies for 2-Pentyn-1-ol. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a five-carbon acetylenic alcohol with a terminal hydroxyl group.[1] Its structure, containing both a hydrophilic alcohol group and a hydrophobic alkyl chain with a carbon-carbon triple bond, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier Type | Value |

| IUPAC Name | pent-2-yn-1-ol[2][3] |

| CAS Number | 6261-22-9[3][4] |

| Molecular Formula | C₅H₈O[3][4] |

| Synonyms | 2-Pentynol, 2-Pentynyl alcohol, 1-Hydroxy-2-pentyne[4] |

| InChI | InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,5H2,2H2,1H3 |

| InChIKey | WLPYSOCRPHTIDZ-UHFFFAOYSA-N[5] |

| SMILES | CCC#CCO[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 84.12 g/mol [3][4] |

| Appearance | Clear, colorless to pale yellow liquid[4] |

| Density | 0.909 g/mL at 25 °C[6][7] |

| Boiling Point | 84-85 °C at 57 mmHg[6][7] |

| Refractive Index | n20/D 1.452[6][7] |

| Flash Point | 58 °C (136.4 °F) - closed cup[6][7] |

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound, crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | d | 2H | -CH₂OH |

| ~2.2 | tq | 2H | -C≡C-CH₂-CH₃ |

| ~1.1 | t | 3H | -CH₂-CH₃ |

| (variable) | s | 1H | -OH |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~86 | -C≡C-CH₂OH |

| ~78 | -C≡C-CH₂-CH₃ |

| ~51 | -CH₂OH |

| ~21 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 5: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~2970, ~2880 | C-H stretch (alkane) |

| ~2250 | C≡C stretch (alkyne) |

| ~1020 | C-O stretch (primary alcohol) |

Table 6: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 84 | [M]⁺ (Molecular ion) |

| 83 | [M-H]⁺ |

| 55 | [M - CH₂OH]⁺ |

| 53 | [C₄H₅]⁺ |

| 41 | [C₃H₅]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of a smaller acetylenic alcohol. The following protocol is a generalized procedure based on literature precedents.[8]

Reaction Scheme:

Materials:

-

Propargyl alcohol

-

Ethyl bromide

-

Strong base (e.g., n-butyllithium, sodium amide)

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath).

-

Slowly add the strong base to the solution to deprotonate the terminal alkyne.

-

After the addition is complete, allow the mixture to stir at low temperature for a specified time to ensure complete deprotonation.

-

Slowly add ethyl bromide via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of the quenching solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Due to its relatively low boiling point, this compound can be effectively purified by fractional distillation under reduced pressure.[9][10]

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Apply a vacuum and begin to heat the flask gently.

-

Collect the forerun, which will contain lower-boiling impurities.

-

As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

-

Monitor the temperature closely; a drop in temperature indicates that the main fraction has been collected.

-

Discontinue heating and carefully release the vacuum.

Analytical Characterization by Gas Chromatography (GC)

The purity of this compound can be assessed using gas chromatography.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Nitrogen.

Biological Activity and Applications

This compound serves as a valuable building block in the synthesis of more complex molecules.[1] It has been utilized as a starting material in the total synthesis of natural products, such as (-)-muricatacin.[4][7] Additionally, it finds application in the flavor and fragrance industry.

Recent studies on related alkynol-containing natural products have suggested that the alkynol functional group can act as a reactive handle for targeting specific biological macromolecules. For instance, some alkynol natural products have been shown to target and inhibit aldehyde dehydrogenase 2 (ALDH2) in cancer cells through irreversible binding to the active site.[11] While the specific biological activity of this compound has not been extensively characterized, its structural motif suggests potential for further investigation in the context of drug discovery, particularly in the design of covalent inhibitors.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships of this compound's core properties and applications.

References

- 1. 2-Penten-1-ol | C5H10O | CID 5364920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H8O | CID 80421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound, 2-Pentynol, Pent-2-yn-1-ol, 2-Pentyne-1-ol, 1-Hydroxy-2-pentyne, 6261-22-9, Pentyn, Mumbai, India [jaydevchemicals.com]

- 5. This compound(6261-22-9) 13C NMR spectrum [chemicalbook.com]

- 6. This compound 98 6261-22-9 [sigmaaldrich.com]

- 7. This compound 98 6261-22-9 [sigmaaldrich.com]

- 8. WO2011015623A2 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chembam.com [chembam.com]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Pentyn-1-ol from propargyl alcohol

An In-depth Technical Guide on the Synthesis of 2-Pentyn-1-ol from Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its synthesis starting from the readily available propargyl alcohol. The core of the synthesis involves the deprotonation of the terminal alkyne followed by alkylation with an ethyl group. This document details various methodologies, including the use of strong amide bases and organolithium reagents, and discusses the application of protecting groups. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the practical execution of this important transformation.

Core Synthesis Pathway: Alkylation of Propargyl Alcohol

The most direct and common method for preparing this compound from propargyl alcohol is a two-step process founded on the acidity of the terminal alkyne proton.

-

Deprotonation: Propargyl alcohol is treated with a strong base to abstract the acidic acetylenic proton, forming a nucleophilic lithium or sodium acetylide in situ. The hydroxyl group's proton is also acidic and will be deprotonated, leading to a dianion.

-

Alkylation: The resulting acetylide is then reacted with an electrophilic ethylating agent, such as ethyl bromide or ethyl iodide, via an SN2 reaction. This forms the new carbon-carbon bond. Subsequent aqueous workup reprotonates the alkoxide to yield the final product, this compound.

Several strong bases can be employed for the deprotonation step, including lithium amide, sodium amide, and organolithium reagents like n-butyllithium.[1]

Caption: General reaction pathway for the synthesis of this compound.

Experimental Methodologies and Protocols

This section details distinct protocols for the synthesis, highlighting different choices of reagents and strategies.

Methodology 1: Using Lithium Amide

This method, cited in the literature, utilizes lithium amide as the strong base to perform the deprotonation.[1]

Experimental Protocol:

-

Apparatus Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Nitrogen or Argon). All glassware must be rigorously dried.

-

Deprotonation: The flask is charged with a suspension of lithium amide in a suitable anhydrous solvent (e.g., liquid ammonia or THF). The flask is cooled in a dry ice/acetone bath. Propargyl alcohol, dissolved in the same solvent, is added dropwise to the lithium amide suspension while maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the acetylide.

-

Alkylation: Ethyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed, often with gradual warming to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether.[1] The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

-

Purification: The crude product is purified by distillation to yield pure this compound.[1]

Methodology 2: Using Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases commonly used for deprotonating terminal alkynes.[1][2]

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, multi-necked flask under a positive pressure of inert gas.

-

Deprotonation: Charge the flask with anhydrous THF or diethyl ether and cool it to a low temperature (e.g., -78 °C). Add propargyl alcohol to the solvent. Add n-butyllithium (typically 2 equivalents to deprotonate both the alkyne and alcohol) dropwise via syringe, keeping the internal temperature low. Stir the solution for 30-60 minutes.

-

Alkylation: Add ethyl bromide or ethyl iodide dropwise to the solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup and Purification: Follow steps 4-7 as described in Methodology 1.

Methodology 3: Synthesis with a Protecting Group

To prevent the base from reacting with the hydroxyl group, it can be protected prior to alkylation. A common protecting group is tetrahydropyranyl (THP), formed by reacting the alcohol with dihydropyran (DHP).[1]

Overall Workflow:

-

Protection: Propargyl alcohol is reacted with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form tetrahydro-2-(2-propynyloxy)-2H-pyran.[1]

-

Alkylation: The protected alcohol is then deprotonated with a strong base (e.g., sodium amide) and alkylated with ethyl bromide.[1]

-

Deprotection: The THP group is removed by treatment with an aqueous acid (e.g., phosphoric acid) to yield this compound.[1]

While effective, this method adds two steps to the synthesis. The removal of the protecting group can also be challenging on an industrial scale.[1]

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

The following tables summarize quantitative data reported in the literature for variations of this synthesis, primarily derived from patent WO2011015623A2.[1]

Table 1: Protection of Propargyl Alcohol with Dihydropyran

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Propargyl Alcohol, Dihydropyran | [1] |

| Catalyst | Amberlyst 15 | [1] |

| Temperature | 10 °C | [1] |

| Yield | 86% |[1] |

Table 2: Alkylation of Protected Propargyl Alcohol

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Tetrahydro-2-(2-propynyloxy)-2H-pyran | [1] |

| Base | Sodium Amide (NaNH₂) | [1] |

| Alkylating Agent | Ethyl Bromide (EtBr) | [1] |

| Product | 2-(pent-2-ynyloxy)tetrahydro-2H-pyran | [1] |

| Yield | 96% |[1] |

Table 3: Deprotection to Yield this compound

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-(pent-2-ynyloxy)tetrahydro-2H-pyran | [1] |

| Reagent | 85% Phosphoric Acid (aqueous) | [1] |

| Temperature | 145-155 °C | [1] |

| Yield | 82% | [1] |

| Overall Yield | 67.7% |[1] |

Table 4: Example of a Deprotection Step from an Alternative Protecting Group

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne | [1] |

| Reagent | p-Toluenesulfonic acid monohydrate | [1] |

| Temperature | 22 °C | [1] |

| Crude Purity (GC) | 78.62% | [1] |

| Yield | 85.5% | [1] |

| Purity after Distillation | 97.3% |[1] |

Safety Considerations

-

Strong Bases: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Amide bases like LiNH₂ and NaNH₂ are also highly reactive and corrosive. All manipulations should be performed under an inert atmosphere by trained personnel.

-

Solvents: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles or oil baths, and all operations should be performed in a well-ventilated fume hood.

-

Propargyl Alcohol: Propargyl alcohol itself is flammable and toxic.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

-

Quenching: The quenching of reactive organometallic species is highly exothermic and can generate flammable gases (e.g., butane from n-BuLi). The quenching agent should be added slowly and with adequate cooling.

Conclusion

The synthesis of this compound from propargyl alcohol is a robust and well-documented transformation in organic chemistry. The primary method involves a deprotonation-alkylation sequence, which can be achieved with high efficiency using strong bases such as lithium amide or n-butyllithium. While the use of protecting groups can be employed, direct alkylation of the dianion is often preferred for its atom and step economy, particularly in an industrial context. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

Spectroscopic Profile of 2-Pentyn-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Pentyn-1-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility for research and development applications.

Molecular Structure and Properties

This compound is a five-carbon alkyne-alcohol with the chemical formula C₅H₈O. Its structure consists of a terminal ethyl group, an internal alkyne, and a primary alcohol functional group.

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | t | 2H | -CH ₂OH |

| 2.22 | tq | 2H | -C≡C-CH ₂-CH₃ |

| 1.70 | s | 1H | -OH |

| 1.09 | t | 3H | -CH₂-CH ₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Atom |

| 86.6 | C ≡C-CH₂OH |

| 78.4 | -CH₂-C ≡C- |

| 51.4 | -C H₂OH |

| 13.9 | -C H₂-CH₃ |

| 12.3 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[2]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3400 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2930 | Medium | sp³ C-H stretch |

| 2230-2210 | Weak | C≡C stretch (internal alkyne) |

| 1020-1080 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3][4]

Electron Ionization (EI) Mass Spectrum Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 84 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 45 | [M-H]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 53 | 60 | [C₄H₅]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 31 | 80 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Alkynol)

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid samples like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon peak (δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

FTIR Spectroscopy Protocol (Neat Liquid)

This protocol describes the acquisition of an IR spectrum of a pure liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a solvent such as isopropanol and a soft, lint-free cloth, then allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections.

-

Label the significant peaks with their corresponding wavenumbers.

-

GC-MS Protocol (Volatile Alcohol)

This protocol is designed for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, high-purity solvent such as dichloromethane or diethyl ether. A concentration of approximately 100 µg/mL is a good starting point.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or mid-polar column like a DB-5ms or HP-5ms).

-

Set the carrier gas (typically helium) flow rate to approximately 1-1.5 mL/min.

-

Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Program the oven temperature as follows: initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

-

Mass Spectrometer (MS):

-

Set the transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

Use Electron Ionization (EI) at 70 eV.

-

Set the mass scan range from m/z 30 to 200.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample solution into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

-

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Relationship between spectroscopic data and molecular structure.

References

An In-Depth Technical Guide to 2-Pentyn-1-ol: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyn-1-ol, an unsaturated alcohol, is a valuable building block in organic synthesis. Its unique structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its key reactions, intended to serve as a technical resource for professionals in research and development.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing essential data for its handling, storage, and use in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][2][3][4] |

| Molecular Weight | 84.12 g/mol | [1][2][3][4] |

| CAS Number | 6261-22-9 | [1][2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 84-85 °C at 57 mmHg | [3] |

| Melting Point | -49.7 °C | [4] |

| Density | 0.909 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.452 | [3] |

| Flash Point | 58 °C (closed cup) | [5] |

| Vapor Pressure | 1.57 mmHg at 25 °C | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by its two functional groups: the hydroxyl group and the internal alkyne. This bifunctionality makes it a versatile precursor for the synthesis of more complex molecules.[1] It is known to participate in nucleophilic additions and oxidation reactions.[1] Notably, it has been employed as a key starting material in the total synthesis of natural products like (-)-muricatacin and in the preparation of functionalized organometallic reagents such as (2Z)-3-tributylstannyl-2-penten-1-ol.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for common and important transformations of this compound.

Oxidation of this compound to 2-Pentynal (Swern Oxidation)

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 30-45 minutes.

-

Formation of the Aldehyde: Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Work-up and Purification: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 2-pentynal can be purified by fractional distillation or flash column chromatography on silica gel.

Workflow for Swern Oxidation:

Reduction of this compound

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents and conditions employed.

1. Catalytic Hydrogenation to (Z)-2-Penten-1-ol (cis-alkene)

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Quinoline

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

-

Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (Z)-2-Penten-1-ol.

2. Dissolving Metal Reduction to (E)-2-Penten-1-ol (trans-alkene)

Materials:

-

This compound

-

Sodium metal (Na)

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous ethanol or tert-butanol

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia at -78 °C.

-

Add this compound (1.0 equivalent) to the liquid ammonia.

-

Carefully add small pieces of sodium metal (2.5 equivalents) to the stirred solution until a persistent blue color is observed.

-

Stir the reaction for several hours at -78 °C.

-

Quench the reaction by the slow addition of a proton source such as ethanol or by the addition of solid ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (E)-2-Penten-1-ol.

3. Reduction to 1-Pentanol (Alkane)

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 5-10 mol% by weight).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-Pentanol.

Esterification of this compound

The hydroxyl group of this compound can be readily converted to an ester through various methods.

1. Fischer Esterification (Acid-Catalyzed)

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous toluene or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the carboxylic acid (1.2-2.0 equivalents), and a catalytic amount of sulfuric acid or p-TsOH in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap to drive the equilibrium towards the product.

-

After no more water is collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

2. Steglich Esterification

This method is suitable for milder reaction conditions.[7]

Materials:

-

This compound

-

Carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the ester by column chromatography.

3. Mitsunobu Reaction

This reaction proceeds with inversion of configuration if a chiral secondary alcohol is used (not applicable to the primary this compound but is a valuable esterification method).

Materials:

-

This compound

-

Carboxylic acid

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the ester from triphenylphosphine oxide and the reduced hydrazine derivative.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. A thorough understanding of its physical properties and reactivity, as detailed in this guide, is crucial for its effective utilization in research and development, particularly in the fields of pharmaceuticals and materials science. The provided experimental protocols serve as a practical foundation for the synthetic manipulation of this important chemical intermediate.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to 2-Pentyn-1-ol (CAS Number: 6261-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Pentyn-1-ol (CAS: 6261-22-9), a versatile acetylenic alcohol. The information is curated to support research, development, and drug discovery applications.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its structure, featuring both a hydroxyl group and an internal alkyne, makes it a valuable intermediate in organic synthesis.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][3][4] |

| Molecular Weight | 84.12 g/mol | [1][3][4] |

| CAS Number | 6261-22-9 | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Density | 0.909 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 84-85 °C at 57 mmHg | [1][5][6] |

| Melting Point | -49.7 °C | |

| Flash Point | 58 °C (136.4 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.452 | [1][5] |

| pKa | 13.04 (Predicted) | |

| Vapor Pressure | 1.57 mmHg at 25 °C |

Solubility

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the five carbon atoms, including the two sp-hybridized carbons of the alkyne.[1] Spectral data is available in various databases.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorption bands that confirm its functional groups. A strong, broad peak is typically observed in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. The C≡C triple bond stretch appears as a weaker band in the 2100-2260 cm⁻¹ region. Data is available from sources such as the NIST WebBook.[5][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural information. The NIST Mass Spectrometry Data Center provides reference spectra.[3][8]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily used as a precursor for more complex molecules.[2]

Synthesis of this compound

An industrial process for the manufacture of this compound starts from 2-propyn-1-ol (propargyl alcohol). The synthesis involves the protection of the alcohol, alkylation of the terminal alkyne, and subsequent deprotection.

This protocol is a representative, generalized procedure based on common organic synthesis techniques and information from industrial manufacturing processes.

-

Protection of Propargyl Alcohol:

-

In a reaction vessel, propargyl alcohol is reacted with a suitable protecting group, such as a ketal, in the presence of an acid catalyst. This prevents the acidic proton of the hydroxyl group from interfering with the subsequent alkylation step.

-

-

Alkylation:

-

The protected propargyl alcohol is treated with a strong base, such as sodium amide or a lithium amide, to deprotonate the terminal alkyne, forming an acetylide anion.

-

Ethyl bromide is then added to the reaction mixture. The acetylide acts as a nucleophile, attacking the ethyl bromide in an Sₙ2 reaction to form the carbon-carbon bond, yielding the protected this compound derivative.

-

-

Deprotection:

-

The protecting group is removed under acidic conditions (e.g., using para-toluenesulfonic acid in a protic solvent) to yield this compound.

-

-

Purification:

-

The crude product is purified by distillation under reduced pressure to obtain pure this compound.

-

Reactivity and Applications in Drug Development

The reactivity of this compound is centered around its two functional groups: the hydroxyl group and the alkyne. It serves as a key starting material in the synthesis of various complex molecules, including natural products.

A notable application is its use as a starting reagent in the total synthesis of (-)-muricatacin , a compound with potential antitumor activity.

The initial steps in the synthesis of (-)-muricatacin involve the elaboration of the carbon chain of this compound.

-

Deprotonation: this compound is treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the hydroxyl group, forming a lithium alkoxide.

-

Alkylation: A long-chain alkyl halide, such as 1-bromododecane, is added. The alkoxide undergoes nucleophilic substitution to form a new, much larger acetylenic alcohol, 2-pentadecyn-1-ol. This intermediate is then carried forward through several steps to yield the final natural product.

References

- 1. This compound (CAS 6261-22-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 6261-22-9 [amp.chemicalbook.com]

- 4. nist.gov [nist.gov]

- 5. 2-Penten-1-ol | C5H10O | CID 5364920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound, 2-Pentynol, Pent-2-yn-1-ol, 2-Pentyne-1-ol, 1-Hydroxy-2-pentyne, 6261-22-9, Pentyn, Mumbai, India [jaydevchemicals.com]

- 8. 2-戊炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

An In-depth Technical Guide to 2-Pentyn-1-ol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pentyn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. It covers the historical milestones of its discovery and the evolution of its synthetic methodologies, from early Grignard-based reactions to more refined procedures involving protecting groups. This document presents a compilation of physical, chemical, and spectroscopic data in structured tables for easy reference. Detailed experimental protocols for key historical syntheses are provided, alongside visualizations of reaction pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (CAS No. 6261-22-9) is a primary alcohol with a terminal alkyne functionality, making it a versatile building block in the synthesis of a wide array of more complex molecules. Its unique structural features allow for a variety of chemical transformations, including nucleophilic additions and oxidation reactions, rendering it a key precursor in the pharmaceutical and agrochemical industries. This guide aims to provide a thorough understanding of the discovery, history, and synthetic routes of this important compound.

Discovery and Historical Context

The first documented synthesis of this compound can be traced back to 1933 by Y. Tchai Lai.[1] This early work laid the foundation for subsequent investigations into the synthesis and properties of acetylenic alcohols. Over the following decades, several research groups contributed to the development of more efficient and scalable methods for its preparation. Notable contributions include the work of K.-E. Schulte and W. Engelhardt in 1954, J. Colonge and G. Descotes in 1959, and T. Joshida, A. Yamaguchi, and A. Kamatsu in 1966, who explored various synthetic strategies, including the use of Grignard reagents, organolithium compounds, and protecting group chemistry.[1] These pioneering efforts were crucial in making this compound more accessible for research and industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for quick reference.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 84-85 °C at 57 mmHg | |

| Density | 0.909 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.452 |

Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.25 | t, J=2.0 Hz | 2H | -CH₂OH |

| 2.20 | qt, J=7.5, 2.0 Hz | 2H | -C≡C-CH₂- |

| 1.10 | t, J=7.5 Hz | 3H | -CH₃ |

| 1.65 | s | 1H | -OH |

| Chemical Shift (δ, ppm) | Assignment |

| 85.5 | -C≡C -CH₂OH |

| 77.5 | -C ≡C-CH₂OH |

| 51.5 | -CH₂OH |

| 13.5 | -CH₂CH₃ |

| 12.0 | -CH₂ CH₃ |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 (broad) | O-H stretch |

| 2970, 2930, 2870 | C-H stretch (sp³) |

| 2250 | C≡C stretch (weak) |

| 1020 | C-O stretch |

| m/z | Relative Intensity | Assignment |

| 84 | M⁺ | Molecular Ion |

| 83 | [M-H]⁺ | |

| 55 | [M-CHO]⁺ | |

| 53 | [C₄H₅]⁺ | |

| 39 | [C₃H₃]⁺ |

Key Synthetic Methodologies

Several synthetic routes to this compound have been reported over the years. The following sections detail the experimental protocols for some of the historically significant methods.

Synthesis from 1-Butyne and Formaldehyde (Y. Tchai Lai, 1933)

This early method involves the reaction of a butynyl Grignard reagent with formaldehyde.

-

Experimental Protocol:

-

Prepare a solution of ethylmagnesium bromide in diethyl ether.

-

Bubble 1-butyne gas through the Grignard solution to form the butynylmagnesium bromide.

-

Introduce gaseous formaldehyde into the reaction mixture.

-

Hydrolyze the resulting magnesium alkoxide with dilute acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound. Reported Yield: Approximately 60%.[1]

-

Synthesis from Propargyl Alcohol (T. Joshida, A. Yamaguchi, A. Kamatsu, 1966)

This method utilizes a protecting group strategy to achieve the alkylation of propargyl alcohol.

-

Experimental Protocol:

-

React propargyl alcohol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl (THP) ether.

-

Treat the THP-protected propargyl alcohol with sodium amide in liquid ammonia to generate the corresponding sodium acetylide.

-

Add ethyl bromide to the reaction mixture to effect the alkylation.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Remove the THP protecting group by acidic hydrolysis (e.g., with acetic acid in aqueous THF or p-toluenesulfonic acid in methanol).

-

Purify the resulting this compound by distillation. Reported Yield: Overall yield is typically in the range of 70-80%.[1]

-

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described above.

Conclusion

This compound remains a compound of significant interest in organic synthesis. Its discovery and the subsequent development of its synthetic routes highlight the progress in synthetic organic chemistry over the past century. The methodologies presented in this guide, from the foundational Grignard-based approaches to the more strategic use of protecting groups, offer valuable insights for researchers and professionals in the field. The compiled physicochemical and spectroscopic data serve as a practical resource for the characterization and utilization of this versatile building block in the development of new chemical entities.

References

Solubility of 2-Pentyn-1-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-pentyn-1-ol in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the expected solubility based on its chemical properties and provides detailed experimental protocols for its quantitative determination.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS No. 6261-22-9) is an organic compound featuring a five-carbon chain with a carbon-carbon triple bond and a terminal hydroxyl (-OH) group.[1] This structure, possessing both a hydrophobic hydrocarbon region and a hydrophilic alcohol group, governs its solubility behavior. The principle of "like dissolves like" is central to predicting its solubility in various organic solvents. The polar hydroxyl group allows for hydrogen bonding, while the alkyne and alkyl components contribute to van der Waals interactions.

Qualitative Solubility Profile

Based on its structure, this compound is expected to be soluble in a wide range of common organic solvents.[1] A qualitative summary of its expected solubility is presented in the table below. It is important to note that these are general predictions, and experimental verification is necessary for precise applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with other alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | The ether oxygen can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity and can accept hydrogen bonds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring interacts favorably with the hydrocarbon chain of this compound. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can interact through dipole-dipole interactions. |

| Apolar Hydrocarbons | Hexane, Cyclohexane | Less Soluble / Partially Soluble | The polarity of the hydroxyl group may limit solubility in highly non-polar solvents. |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental methodologies are recommended.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a classical and reliable method for determining the equilibrium solubility of a liquid in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: In a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks), add an excess amount of this compound to a known volume of the selected organic solvent.

-

Equilibration: Agitate the mixtures at a constant temperature using a mechanical shaker or magnetic stirrer in a thermostatically controlled bath. The equilibration time should be sufficient to ensure that equilibrium is reached (typically 24-72 hours). It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate. If a stable emulsion forms, centrifugation can be employed to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette, ensuring that none of the excess solute (the undissolved this compound phase) is collected.

-

Analysis: Determine the concentration of this compound in the sampled aliquot using a suitable analytical technique such as:

-

Gas Chromatography (GC): A highly accurate method for volatile compounds. A calibration curve must be prepared using standard solutions of this compound in the solvent of interest.

-

High-Performance Liquid Chromatography (HPLC): Suitable if the compound can be derivatized to contain a chromophore or if a suitable detector (e.g., refractive index detector) is available.

-

Spectroscopy (e.g., UV-Vis or NMR): If this compound has a distinct spectroscopic signature that is not obscured by the solvent, this can be a rapid analysis method.[2]

-

-

Calculation: The solubility is calculated from the concentration of this compound in the saturated solvent phase and is typically expressed in units of g/100 mL, mol/L, or mole fraction.

Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, but it is best suited for non-volatile solutes and solvents. Given that this compound is relatively volatile, this method should be used with caution and appropriate controls.

Methodology:

-

Equilibration: Prepare a saturated solution as described in the Isothermal Equilibrium Method.

-

Sampling: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known volume or weight of the clear, saturated solvent phase into the pre-weighed dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature that is sufficient to evaporate the solvent without significant loss of the this compound. This step is critical and challenging due to the volatility of this compound. A very gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the this compound residue to a constant weight in a desiccator.

-

Calculation: The solubility is determined by the difference in weight of the dish before and after evaporation, divided by the initial volume or weight of the solvent used.[3][4][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the Isothermal Equilibrium Method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (-)-Muricatacin from 2-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Muricatacin, a member of the annonaceous acetogenins, has garnered significant interest due to its potential cytotoxic and antitumor properties. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-muricatacin, commencing from the readily available starting material, 2-pentyn-1-ol. The synthetic route involves a key Sharpless asymmetric epoxidation to establish the required stereochemistry. While the full experimental text from the original synthesis by Makabe, Tanaka, and Oritani (1993) is not publicly available, this document outlines a robust, representative protocol for each synthetic step, compiled from established methodologies in acetogenin synthesis. The protocols herein are intended to serve as a comprehensive guide for researchers aiming to synthesize (-)-muricatacin and its analogs for further biological evaluation.

Introduction

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. They exhibit a wide range of biological activities, including potent antitumor, insecticidal, and antimicrobial properties. (-)-Muricatacin is a relatively simple mono-tetrahydrofuran acetogenin that serves as a valuable chiral building block for the synthesis of more complex acetogenins. The synthesis described herein utilizes this compound as a key starting material, which is elaborated through a series of stereoselective transformations to yield the target molecule.

Overall Synthetic Scheme

The synthesis of (-)-muricatacin from this compound can be conceptually divided into several key stages:

-

Chain Elongation: Alkylation of this compound with a long-chain alkyl halide to form the C15 backbone.

-

Reduction: Partial reduction of the alkyne to a cis-alkene.

-

Asymmetric Epoxidation: Enantioselective epoxidation of the allylic alcohol using the Sharpless-Katsuki method to introduce the desired chirality.

-

Functional Group Transformations: Conversion of the epoxy alcohol to an iodoepoxide.

-

Chain Extension: Addition of a two-carbon unit via an acetate enolate.

-

Lactonization: Acid-catalyzed cyclization to form the final γ-lactone ring of (-)-muricatacin.

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers or purified by standard methods. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions. Column chromatography on silica gel is the standard method for purification. NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

Step 1: Synthesis of 2-Pentadecyn-1-ol (4)

This step involves the coupling of this compound with 1-bromododecane to construct the basic carbon skeleton of the target molecule.

Protocol:

-

To a solution of this compound (1.0 eq) in dry THF at -78 °C, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture back to -78 °C and add a solution of 1-bromododecane (1.2 eq) in dry HMPA (or DMPU) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to afford 2-pentadecyn-1-ol as a colorless oil.

Step 2: Partial Reduction to (Z)-2-Pentadecen-1-ol

The internal alkyne is stereoselectively reduced to a cis-alkene, a crucial step for the subsequent asymmetric epoxidation.

Protocol:

-

To a solution of 2-pentadecyn-1-ol (1.0 eq) in a mixture of pyridine and hexane, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress carefully by TLC to avoid over-reduction to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield (Z)-2-pentadecen-1-ol, which can often be used in the next step without further purification.

Step 3: Sharpless Asymmetric Epoxidation to yield (2R,3R)-2,3-Epoxy-2-pentadecen-1-ol (6)

This is the key stereochemistry-inducing step of the synthesis.

Protocol:

-

To a stirring solution of powdered 4Å molecular sieves in dry CH₂Cl₂ at -20 °C, add L-(+)-diethyl tartrate (DET) (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq).

-

Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of (Z)-2-pentadecen-1-ol (1.0 eq) in CH₂Cl₂ dropwise.

-

After stirring for another 10 minutes, add tert-butyl hydroperoxide (TBHP) (2.0 eq, 5.5 M in decane) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to give the epoxy alcohol.

Step 4: Tosylation and Iodination

The hydroxyl group of the epoxy alcohol is converted to a better leaving group (tosylate) and then displaced by iodide.

Protocol:

-

Tosylation: To a solution of the epoxy alcohol (1.0 eq) and pyridine (2.0 eq) in dry CH₂Cl₂ at 0 °C, add p-toluenesulfonyl chloride (1.5 eq) portionwise.

-

Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

-

Dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude tosylate, which is used directly in the next step.

-

Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between water and diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude iodoepoxide.

Step 5: Chain Extension with tert-Butyl Lithioacetate

A two-carbon unit is introduced by nucleophilic attack of the enolate of tert-butyl acetate on the iodoepoxide.

Protocol:

-

To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes at 0 °C.

-

Cool the freshly prepared LDA solution to -78 °C and add tert-butyl acetate (1.2 eq) dropwise.

-

After stirring for 30 minutes, add a solution of the crude iodoepoxide (1.0 eq) in dry THF dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Step 6: Acid-Catalyzed Cyclization to (-)-Muricatacin (1a)

The final step involves the removal of the tert-butyl protecting group and subsequent intramolecular cyclization to form the γ-lactone.

Protocol:

-

Dissolve the purified ester from the previous step in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 10% v/v).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully neutralize the reaction with saturated aqueous NaHCO₃.

-

Extract the product with CH₂Cl₂ (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield (-)-muricatacin. Further purification can be achieved by recrystallization.

Data Presentation

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| 1 | 2-Pentadecyn-1-ol | 224.39 | 70-85 | ¹H NMR, ¹³C NMR, IR |

| 2 | (Z)-2-Pentadecen-1-ol | 226.41 | >95 | ¹H NMR, ¹³C NMR |

| 3 | (2R,3R)-2,3-Epoxy-2-pentadecen-1-ol | 242.41 | 75-90 | ¹H NMR, ¹³C NMR, Optical Rotation |

| 4 | Iodoepoxide Intermediate | 352.30 | 80-95 (over two steps) | Mass Spectrometry |

| 5 | tert-Butyl Ester Intermediate | 382.61 | 60-75 | ¹H NMR, ¹³C NMR |

| 6 | (-)-Muricatacin | 284.43 | 70-85 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Mandatory Visualizations

Synthetic Workflow for (-)-Muricatacin

Caption: Overall synthetic workflow for the preparation of (-)-muricatacin.

Sharpless Asymmetric Epoxidation Mechanism

Caption: Simplified mechanism of the Sharpless asymmetric epoxidation.

Application of 2-Pentyn-1-ol in Fragrance Synthesis: A Detailed Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

2-Pentyn-1-ol, a five-carbon acetylenic alcohol, serves as a versatile and crucial building block in the synthesis of high-value fragrance compounds. Its inherent chemical reactivity, particularly the presence of a terminal alkyne and a primary alcohol, allows for its strategic incorporation into complex molecular architectures that define many popular scent profiles. This document provides a comprehensive overview of the application of this compound in fragrance synthesis, with a particular focus on the creation of jasmine-like scents such as methyl jasmonate. Detailed experimental protocols, quantitative data, and insights into the olfactory signaling pathways are presented to guide researchers in this field.

Core Application: Synthesis of Jasmonate-Type Fragrances

This compound is a key precursor in the synthesis of methyl jasmonate and its analogues, which are prized for their characteristic sweet, floral, and jasmine-like aroma.[1] The synthetic strategy generally involves the transformation of this compound into a suitable electrophile, which is then used to alkylate a cyclopentenone core structure. This is followed by further functional group manipulations to yield the final fragrance molecule.

Olfactory Profile of Methyl Jasmonate

Methyl jasmonate is a cornerstone of the perfumer's palette, known for its powerful and diffusive floral scent. The olfactory characteristics are often described as:

-

Primary Notes: Sweet, floral, jasmine.

-

Secondary Notes: Fruity, slightly spicy, green.

The odor perception of methyl jasmonate is highly dependent on its stereochemistry. The four possible stereoisomers exhibit distinct olfactory properties, with some having significantly lower odor thresholds than others.

Quantitative Olfactory Data

The odor threshold is a critical parameter for fragrance compounds, indicating the minimum concentration at which the scent can be detected. The odor activity value (OAV), the ratio of the concentration of a compound to its odor threshold, is a measure of its contribution to the overall aroma.

| Compound | Odor Threshold (ng/g in water) | Odor Description |

| (+)-epi-methyl jasmonate | 0.01 | Strong, floral, jasmine |

| (-)-methyl jasmonate | 10 | Weak, floral |

| (+)-methyl jasmonate | >1000 | Very weak, non-descript |

| (-)-epi-methyl jasmonate | >1000 | Very weak, non-descript |

Data compiled from scientific literature on the sensory analysis of methyl jasmonate isomers.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of methyl trans-jasmonate, a commercially significant jasmonate fragrance, starting from this compound.

Step 1: Synthesis of 1-Bromo-2-pentyne from this compound

This protocol outlines the conversion of the primary alcohol of this compound to a bromide, creating a reactive intermediate for subsequent alkylation steps.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (optional, as a scavenger for HBr)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.4 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-Bromo-2-pentyne.

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Step 2: Synthesis of 2-(Pent-2-yn-1-yl)cyclopent-2-en-1-one

This step involves the alkylation of a cyclopentenone derivative with the prepared 1-Bromo-2-pentyne. An organocuprate-mediated conjugate addition is a common and effective method.

Reaction Scheme:

Materials and Reagents:

-

1-Bromo-2-pentyne

-

Magnesium turnings

-

Copper(I) iodide (CuI)

-

2-Cyclopenten-1-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Procedure:

-

Prepare the Grignard reagent by reacting 1-Bromo-2-pentyne (1.0 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous THF.

-

In a separate flask, prepare the Gilman cuprate reagent by adding the freshly prepared Grignard reagent to a suspension of copper(I) iodide (0.5 equivalents) in anhydrous THF at -78 °C.

-

To this cuprate solution, add 2-Cyclopenten-1-one (0.9 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-